1-isopropyl-1H-pyrazol-4-ol

Description

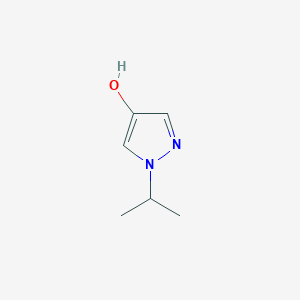

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(2)8-4-6(9)3-7-8/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVJTOUCOLLRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515314 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75702-84-0 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Propan-2-yl)-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-isopropyl-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Synthesis of 1-isopropyl-1H-pyrazol-4-ol

The synthesis of this compound can be achieved through the cyclocondensation reaction of a suitable 1,3-dicarbonyl equivalent with isopropylhydrazine. A common and effective strategy for introducing the 4-hydroxy group is through the use of a formylated β-ketoester, such as ethyl 2-formyl-3-oxobutanoate, or its enol ether derivative, ethyl 2-(ethoxymethylene)-3-oxobutanoate. The reaction with isopropylhydrazine proceeds via initial hydrazone formation followed by intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrazole ring.

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic route for this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of this compound.

Materials:

-

Isopropylhydrazine hydrochloride

-

Ethyl 2-(ethoxymethylene)-3-oxobutanoate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Procedure:

-

Preparation of Isopropylhydrazine Free Base: In a round-bottom flask, dissolve isopropylhydrazine hydrochloride (1.0 eq) in water and cool in an ice bath. Add a saturated solution of sodium bicarbonate with stirring until the solution is basic (pH > 8). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield isopropylhydrazine as a colorless oil. Caution: Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood.

-

Cyclocondensation Reaction: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) dropwise at room temperature. Stir the mixture for 15 minutes.

-

Add the freshly prepared isopropylhydrazine (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify to pH 5-6 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound as a solid.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (predicted to be a low-melting solid) |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform |

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | H-5 (pyrazole) |

| ~7.2 | s | 1H | H-3 (pyrazole) |

| ~4.3 | sept | 1H | -CH(CH₃)₂ |

| ~1.4 | d | 6H | -CH(CH ₃)₂ |

| (broad) | s | 1H | -OH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-4 (pyrazole) |

| ~130 | C-5 (pyrazole) |

| ~125 | C-3 (pyrazole) |

| ~50 | -C H(CH₃)₂ |

| ~22 | -CH(C H₃)₂ |

Mass Spectrometry (Predicted)

| m/z Value | Interpretation |

| 126 | [M]⁺ (Molecular ion) |

| 111 | [M - CH₃]⁺ (Loss of a methyl group) |

| 84 | [M - C₃H₆]⁺ (Loss of propene via McLafferty rearrangement) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch (hydroxyl group) |

| 2970-2930 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | C=C stretch (pyrazole ring) |

| ~1500 | Medium | C=N stretch (pyrazole ring) |

| ~1100 | Strong | C-O stretch (hydroxyl group) |

Characterization Workflow

The following diagram outlines the general workflow for the characterization of the synthesized compound.

Caption: General workflow for compound characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic protocol, based on established chemical literature, offers a viable route for obtaining this compound. The predicted characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. This information is intended to facilitate further research and development in the field of medicinal chemistry, where pyrazole derivatives continue to be of significant interest.

An In-depth Technical Guide on the Physicochemical Properties of 1-isopropyl-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-isopropyl-1H-pyrazol-4-ol. Due to a scarcity of experimentally determined data, this document focuses on high-quality predicted values to facilitate computational modeling, synthetic planning, and preliminary assessment for drug discovery and development pipelines.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key known and predicted properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | Commercial Suppliers[1][2] |

| Molecular Weight | 126.16 g/mol | Commercial Suppliers[1][2] |

| Physical State | Solid (predicted) | --- |

| CAS Number | 75702-84-0 | Commercial Suppliers[1][2] |

| pKa (acidic) | 9.55 ± 0.10 | Predicted (Chemicalize) |

| pKa (basic) | 1.88 ± 0.10 | Predicted (Chemicalize) |

| logP | 0.59 | Predicted (Molinspiration)[3][4][5][6][7] |

| Aqueous Solubility (logS) | -1.5 to -2.0 | Predicted (ALOGPS, Chemicalize)[8][9] |

| Melting Point | Not Available | --- |

| Boiling Point | Not Available | --- |

Experimental Protocols

Synthesis Protocol: A Generalized Approach

The synthesis of this compound can be approached through a multi-step pathway, adaptable from known methods for producing substituted 4-hydroxypyrazoles. A plausible route involves the formation of a pyrazole-4-boronate ester followed by oxidation.

Step 1: Synthesis of 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

-

Reaction Setup: To a solution of 1-isopropyl-1H-pyrazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base such as lithium diisopropylamide (LDA) at -78 °C to facilitate deprotonation at the 4-position.

-

Borylation: After stirring for 30-60 minutes, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate) to the reaction mixture.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the purified 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in a mixture of THF and water.

-

Oxidation: Cool the solution to 0 °C and add an aqueous solution of an oxidizing agent, such as sodium perborate or a mixture of hydrogen peroxide and sodium hydroxide.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The final product, this compound, can be further purified by recrystallization or column chromatography.

Characterization Protocol

The structural confirmation and purity assessment of the synthesized this compound would be conducted using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), as well as distinct signals for the protons on the pyrazole ring and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the six unique carbon atoms in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 126.16 g/mol .

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the final compound.

-

Method: A reverse-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) is typically used. The purity is determined by the peak area percentage from the chromatogram.

-

Visualizations

The following diagrams illustrate a generalized synthetic workflow for 4-hydroxypyrazoles and the broad biological relevance of the pyrazole scaffold.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 75702-84-0 | this compound - AiFChem [aifchem.com]

- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 4. Molinspiration Property Calculation Services FAQ [molinspiration.com]

- 5. Calculation of molecular properties [molinspiration.com]

- 6. Molinspiration Cheminformatics [molinspiration.com]

- 7. Property Calculation, Molecular Database Search [molinspiration.com]

- 8. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 9. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

An In-depth Technical Guide to 1-isopropyl-1H-pyrazol-4-ol (CAS 75702-84-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-isopropyl-1H-pyrazol-4-ol, bearing the CAS number 75702-84-0, is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure," forming the core of numerous approved therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound. While specific biological data for this compound is not extensively available in public literature, this document outlines its role as a versatile synthetic intermediate for creating libraries of compounds for biological screening.

Chemical Properties and Data

This compound is a stable organic compound, typically supplied as a solid for research purposes. Its fundamental chemical data are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 75702-84-0 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)N1C=C(O)C=N1 |

| InChI Key | GTVJTOUCOLLRGC-UHFFFAOYSA-N |

| Physical Form | Solid |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process. A plausible and documented route involves the preparation of a boronic ester intermediate followed by oxidation.

Synthesis of 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester

This key intermediate can be synthesized from 1-isopropyl-4-iodopyrazole. The following experimental protocol is adapted from patent literature, which describes a similar synthesis.[2]

Experimental Protocol:

-

Grignard Reagent Formation and Borylation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place 1-isopropyl-4-iodopyrazole.

-

Dissolve the starting material in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature, typically between -10°C and -15°C, using a suitable cooling bath.

-

Slowly add a solution of isopropyl magnesium chloride (or a similar Grignard reagent) to initiate a halogen-metal exchange, forming the pyrazole Grignard reagent.

-

To this solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001) dropwise while maintaining the low temperature.

-

Allow the reaction to stir overnight, gradually warming to room temperature.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester.

-

Characterization Data for the Boronic Ester Intermediate (from a related synthesis):

-

¹H NMR (400 MHz, DMSO-d₆): δ=1.25 (s, 12H), 1.41 (d, J=6.8 Hz, 6H), 4.53 (m, J=6.7 Hz, 1H), 7.57 (s, 1H), 7.95 (s, 1H).[2]

Caption: Synthesis of the boronic ester intermediate.

Oxidation of 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester to this compound

The conversion of aryl and heteroaryl boronic esters to phenols is a well-established transformation in organic synthesis. Several methods can be employed for this oxidation step. A common and effective method utilizes an oxidizing agent such as hydrogen peroxide.

General Experimental Protocol (to be optimized for this specific substrate):

-

Oxidation Reaction:

-

Dissolve the 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Add an aqueous solution of a base, for example, sodium hydroxide (NaOH).

-

Cool the reaction mixture in an ice bath to 0°C.

-

Slowly add an aqueous solution of hydrogen peroxide (H₂O₂) dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate.

-

Acidify the mixture to a neutral or slightly acidic pH with a dilute acid, such as 1 M hydrochloric acid (HCl).

-

Extract the product with an appropriate organic solvent, for instance, ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by flash column chromatography on silica gel or by recrystallization.

-

Caption: Oxidation to the final product.

Biological Activity and Potential Applications

While there is a lack of specific published biological data for this compound, the broader class of pyrazole derivatives is of immense interest in pharmacology due to their wide range of biological activities.

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a key component in a variety of therapeutic agents with diverse applications, including:

-

Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).

-

Anticancer agents: Through the inhibition of various kinases.[1]

-

Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.

-

Antiviral agents: Including those targeting HIV.[1]

Structure-Activity Relationship (SAR) Considerations

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. The isopropyl group at the N1 position and the hydroxyl group at the C4 position of this compound provide key points for further chemical modification to explore structure-activity relationships. For instance, the hydroxyl group can be a handle for introducing new functionalities through etherification or esterification to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Caption: Workflow for SAR studies.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules in the pursuit of novel therapeutic agents. While direct biological data for this compound is limited, its pyrazole core suggests a high potential for derivatization to generate compound libraries for screening against a multitude of biological targets. The synthetic routes outlined in this guide provide a foundation for researchers to access this compound and explore its utility in drug discovery programs. Further research into the biological activities of this specific molecule and its derivatives is warranted.

References

An In-depth Technical Guide to 1-propan-2-ylpyrazol-4-ol: Synthesis, Potential Biological Activities, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific compound 1-propan-2-ylpyrazol-4-ol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established synthetic methodologies for structurally related compounds and the known biological activities of the pyrazole scaffold. The information presented herein is intended to serve as a foundational resource for researchers interested in the synthesis and investigation of this and similar molecules.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The substitution pattern on the pyrazole ring plays a crucial role in modulating the pharmacological profile of these compounds. This technical guide focuses on 1-propan-2-ylpyrazol-4-ol, a derivative featuring an isopropyl group at the N1 position and a hydroxyl group at the C4 position. While specific data for this molecule is scarce, this document outlines potential synthetic routes, predicted physicochemical properties, and anticipated biological activities based on the extensive research on analogous pyrazole-containing compounds.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₁₀N₂O | - |

| Molecular Weight | 126.16 g/mol | - |

| XLogP3 | 0.8 | Prediction of lipophilicity |

| Hydrogen Bond Donor Count | 2 | From the -OH and N-H tautomer |

| Hydrogen Bond Acceptor Count | 2 | From the N and O atoms |

| Rotatable Bond Count | 1 | The C-N bond of the isopropyl group |

| Topological Polar Surface Area | 41.6 Ų | - |

Table 1: Predicted Physicochemical Properties of 1-propan-2-ylpyrazol-4-ol.

Synthesis of 1-propan-2-ylpyrazol-4-ol

A plausible synthetic route to 1-propan-2-ylpyrazol-4-ol can be designed based on established methods for the synthesis of N-alkylated 4-hydroxypyrazoles. A common strategy involves the preparation of a 4-substituted pyrazole precursor followed by N-alkylation or the direct condensation of a substituted hydrazine with a suitable three-carbon synthon.

A promising approach involves the synthesis of 1-isopropyl-4-iodopyrazole, which can then be converted to the desired 4-hydroxy derivative.

Caption: Proposed synthetic pathway for 1-propan-2-ylpyrazol-4-ol.

Experimental Protocols

The following are generalized experimental protocols adapted from literature for the synthesis of similar compounds and can serve as a starting point for the synthesis of 1-propan-2-ylpyrazol-4-ol.

Protocol 3.1.1: Synthesis of 1-isopropylpyrazole-4-boronic acid pinacol ester

This protocol is adapted from a patent describing the synthesis of 1-alkylpyrazole-4-boronic acid pinacol esters.[4][5]

-

Grignard Reagent Formation: Prepare a Grignard reagent from 1-isopropyl-4-iodopyrazole using isopropylmagnesium chloride in an anhydrous solvent like THF at a low temperature (-10 to -15 °C).

-

Borylation: Add a boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BE001), dropwise to the Grignard reagent solution while maintaining the low temperature.

-

Work-up: After the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent.

-

Purification: Purify the resulting 1-isopropylpyrazole-4-boronic acid pinacol ester using column chromatography.

Protocol 3.1.2: Synthesis of 1-propan-2-ylpyrazol-4-ol from Boronic Ester

This protocol is based on the oxidation of boronic esters to phenols.[6]

-

Oxidation: Dissolve the 1-isopropylpyrazole-4-boronic acid pinacol ester in a suitable solvent mixture (e.g., THF/water).

-

Reagent Addition: At 0 °C, add an oxidizing agent such as hydrogen peroxide (30% in H₂O) and a base like sodium hydroxide (2M in H₂O).

-

Reaction: Stir the reaction mixture at 0 °C for a short period and then allow it to warm to room temperature.

-

Work-up: Acidify the reaction mixture with an acid (e.g., 2N HCl) and extract the product with an organic solvent (e.g., DCM or a mixture of DCM/isopropanol).

-

Purification: Dry the combined organic layers, concentrate in vacuo, and purify the crude product by a suitable method like crystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for 1-propan-2-ylpyrazol-4-ol, the pyrazole scaffold is associated with a broad range of pharmacological activities.[2] The presence of the N-isopropyl group and the 4-hydroxyl group may confer specific activities.

Antimicrobial and Antifungal Activity

Numerous pyrazole derivatives have demonstrated significant antibacterial and antifungal properties.[7][8][9] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Screening Workflow for Antimicrobial Activity:

Caption: A typical workflow for evaluating the antimicrobial activity of a novel compound.

Anti-inflammatory and Analgesic Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole or pyrazolone core. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Anticancer Activity

Certain substituted pyrazoles have shown potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[10] The specific cellular targets would need to be identified through extensive biological testing.

Antioxidant Activity

The 4-hydroxy group on the pyrazole ring suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers. The antioxidant capacity can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3][9]

Quantitative Data from Structurally Related Compounds

To provide a frame of reference, the following table presents biological activity data for some structurally related pyrazole derivatives.

| Compound | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| Various 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives | Antioxidant (DPPH assay) | IC₅₀: 12.21 - 12.88 µg/mL | [9] |

| Novel Pyrazole Derivatives | Antibacterial (various strains) | MIC: 4 - 2048 µg/mL | [9] |

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives | Antitumor (various cell lines) | GI₅₀ < 100 µM | [10] |

| N-Pyrazolyl Derivatives | Antifungal (Aspergillus niger, Candida albicans) | Potent activity, comparable to Miconazole | [7] |

Table 2: Biological Activity of Structurally Related Pyrazole Derivatives.

Conclusion and Future Directions

1-propan-2-ylpyrazol-4-ol represents an unexplored molecule within the vast chemical space of pyrazole derivatives. Based on the rich chemistry and diverse biological activities of the pyrazole scaffold, this compound warrants further investigation. The synthetic pathways and potential biological activities outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this novel compound. Future research should focus on:

-

Efficient Synthesis and Characterization: Developing and optimizing a high-yield synthesis of 1-propan-2-ylpyrazol-4-ol and fully characterizing its chemical and physical properties.

-

Broad Biological Screening: Conducting comprehensive in vitro screening to identify its primary biological activities (e.g., antimicrobial, anticancer, anti-inflammatory).

-

Mechanism of Action Studies: For any confirmed biological activity, elucidating the underlying mechanism of action and identifying the molecular targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 1-propan-2-ylpyrazol-4-ol to establish a clear structure-activity relationship, which is crucial for lead optimization in drug discovery.

This systematic approach will help to uncover the therapeutic potential of 1-propan-2-ylpyrazol-4-ol and contribute to the development of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103601749B - A kind of synthetic method of 1-alkyl pyrazole-4-pinacol borate - Google Patents [patents.google.com]

- 5. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial Activity Estimation of New Pyrazole Compounds | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]

- 9. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 10. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic versatility have led to the development of a vast array of derivatives exhibiting a broad spectrum of pharmacological activities. Pyrazole-containing compounds have demonstrated significant potential in therapeutic areas including oncology, inflammation, infectious diseases, and neurology. This technical guide provides an in-depth overview of the core biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Anticancer Activity

Pyrazole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of protein kinases crucial for cancer cell signaling to the induction of apoptosis.

Quantitative Anticancer Data

The cytotoxic effects of numerous pyrazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. A selection of pyrazole derivatives and their reported IC50 values are summarized in the table below.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1,3,4-Triarylpyrazole (Compound 55) | MCF-7 (Breast) | 6.53 | Doxorubicin | 45.0 |

| A549 (Lung) | 26.40 | Doxorubicin | 48.8 | |

| HCT-116 (Colon) | 59.84 | Doxorubicin | 65.1 | |

| Pyrazolo[4,3-c]pyridine (Compound 41) | MCF-7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) |

| HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) | |

| Pyrazolo[4,3-c]pyridine (Compound 42) | HCT-116 (Colon) | 2.914 (µg/mL) | Doxorubicin | 3.676 (µg/mL) |

| Indole-Pyrazole Hybrid (Compound 33) | HCT-116, MCF7, HepG2, A549 | < 23.7 | - | - |

| Indole-Pyrazole Hybrid (Compound 34) | HCT-116, MCF7, HepG2, A549 | < 23.7 | - | - |

| Pyrazole-Isolongifolanone (Compound 37) | MCF-7 (Breast) | 5.21 | - | - |

| Pyrazolo[1,5-a]pyrimidine (Compound 29) | MCF-7 (Breast) | 17.12 | - | - |

| HepG2 (Liver) | 10.05 | - | - | |

| A549 (Lung) | 29.95 | - | - | |

| Caco2 (Colon) | 25.24 | - | - |

Signaling Pathways in Cancer

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation.[1]

-

BRAF/MEK/ERK (MAPK) Pathway: The mitogen-activated protein kinase (MAPK) pathway is frequently hyperactivated in various cancers due to mutations, such as the BRAF V600E mutation in melanoma.[2][3] Pyrazole-based inhibitors have been designed to target components of this pathway, thereby blocking downstream signaling and inhibiting cancer cell growth.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade often dysregulated in cancer.[4] Pyrazole-containing molecules have been developed as potent inhibitors of JAK kinases, thereby blocking the downstream signaling that promotes cancer cell proliferation and survival.[4]

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer drugs, including pyrazole derivatives, function by inducing apoptosis in cancer cells.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The following table presents the MIC values of selected pyrazole derivatives against common pathogens.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus | 62.5 | Chloramphenicol | >125 |

| Bacillus subtilis | 62.5 | Chloramphenicol | >125 | |

| Escherichia coli | 125 | Chloramphenicol | >125 | |

| Candida albicans | 2.9 | Clotrimazole | >7.8 | |

| Aspergillus niger | 7.8 | Clotrimazole | >7.8 | |

| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | Staphylococcus aureus | 1-8 | Moxifloxacin | - |

| Escherichia coli 1924 | 1 | Moxifloxacin | 2 | |

| Imidazo-pyridine substituted pyrazole (18) | Gram-positive & Gram-negative strains | <1 | Ciprofloxacin | - |

| Pyrazole-benzofuran (20) | Staphylococcus aureus | 7.81 | - | - |

| Escherichia coli | 15.6 | - | - |

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Several pyrazole derivatives, most notably celecoxib, have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, offering a better gastrointestinal safety profile compared to non-selective NSAIDs.

Quantitative Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of new compounds. The percentage of edema inhibition is a key parameter measured in this assay.

| Compound/Derivative | Time after Carrageenan (h) | Paw Edema Inhibition (%) | Reference Compound | Paw Edema Inhibition (%) |

| Compound 6i | 5 | 42.41 | - | - |

| Compound 1 | 4 | 96.31 | Indomethacin | 57.66 |

| Compound 3 | 4 | 99.69 | Indomethacin | 57.66 |

| Compound 6a | - | 74.54 | - | - |

| Compound 7a | - | 74.54 | - | - |

Experimental Protocols

Synthesis of Pyrazole Derivatives

A common and versatile method for the synthesis of pyrazole derivatives involves the Vilsmeier-Haack reaction of hydrazones.

Protocol for the Synthesis of 1-Aryl-3-aryl-1H-pyrazole-4-carbaldehydes:

-

Hydrazone Formation: To a solution of an appropriate aryl hydrazine (12 mmol) in absolute ethanol (30 mL), add a substituted acetophenone (10 mmol). Add two drops of concentrated HCl and reflux the mixture for 1 hour. The solid that forms upon cooling is filtered, dried, and can be recrystallized from ethanol.

-

Vilsmeier-Haack Cyclization: Add phosphorus oxychloride (POCl3) (3.0 mmol) dropwise to an ice-cold, stirred solution of the hydrazone (1.0 mmol) in dry dimethylformamide (DMF) (4 mL).

-

Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4 hours.[5]

-

Pour the resulting mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.

-

Allow the mixture to stand overnight. The precipitate that forms is the desired pyrazole-4-carbaldehyde.

-

Purify the product by flash column chromatography using an ethyl acetate-petroleum ether mixture.[5]

In Vitro Anticancer Activity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol for In Vitro Kinase Inhibition Assay:

-

Prepare serial dilutions of the pyrazole compound in DMSO.

-

In a 384-well plate, add the diluted compound, a positive control inhibitor, and a negative control (DMSO).

-

Add the kinase enzyme solution to all wells and incubate for 10-30 minutes at room temperature.[6]

-

Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.[6]

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Measure the luminescence, which is inversely proportional to kinase inhibition.

-

Calculate the percent inhibition and determine the IC50 value.

Western Blot Analysis for Apoptosis

Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression of apoptosis-related proteins.

Protocol for Western Blot Analysis:

-

Protein Extraction: Treat cells with the pyrazole derivative, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis-related protein (e.g., cleaved caspase-3, Bcl-2, Bax).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[7]

In Vivo Anti-inflammatory Assay

Protocol for Carrageenan-Induced Paw Edema in Rats:

-

Administer the pyrazole derivative or a reference drug (e.g., indomethacin) to a group of rats.

-

After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each group compared to a control group that received only carrageenan.[8]

Conclusion

Pyrazole derivatives represent a highly versatile and pharmacologically significant class of compounds with a wide range of biological activities. Their proven efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their continued importance in drug discovery and development. The data and protocols presented in this guide offer a comprehensive resource for researchers working to unlock the full therapeutic potential of this remarkable heterocyclic scaffold. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective pyrazole-based drugs for a multitude of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-isopropyl-1H-pyrazol-4-ol Structural Analogs for Researchers and Drug Development Professionals

Introduction: The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 1-isopropyl-1H-pyrazol-4-ol have garnered significant interest due to their potential as modulators of key cellular signaling pathways, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogs of this compound, intended for researchers, scientists, and drug development professionals.

Core Synthesis Strategies

The synthesis of this compound and its analogs predominantly relies on the classical Knorr pyrazole synthesis and its variations. This versatile method involves the condensation of a β-ketoester with a hydrazine derivative, in this case, isopropylhydrazine. Subsequent modifications at the 3, 4, and 5-positions of the pyrazole ring allow for the generation of a diverse library of structural analogs.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, starting from readily available starting materials and proceeding through key intermediates to the final functionalized pyrazole analogs.

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knorr Cyclization

This protocol describes a general procedure for the synthesis of the core this compound scaffold.

Materials:

-

Substituted β-ketoester (1.0 eq)

-

Isopropylhydrazine hydrochloride (1.2 eq)

-

Sodium acetate (1.5 eq)

-

Ethanol

-

Water

Procedure:

-

Dissolve the substituted β-ketoester and isopropylhydrazine hydrochloride in a mixture of ethanol and water.

-

Add sodium acetate to the solution and stir the mixture at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

Protocol 2: Suzuki Coupling for C-3 Arylation

This protocol outlines a typical procedure for the introduction of an aryl group at the C-3 position of the pyrazole ring, assuming a suitable halogenated precursor.

Materials:

-

3-Bromo-1-isopropyl-1H-pyrazol-4-ol (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Sodium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a degassed solution of 3-bromo-1-isopropyl-1H-pyrazol-4-ol and the arylboronic acid in a mixture of 1,4-dioxane and water, add sodium carbonate and Pd(PPh₃)₄.

-

Heat the reaction mixture under an inert atmosphere at 90-100 °C for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the C-3 arylated analog.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have demonstrated a wide range of biological activities, with a significant focus on their role as kinase inhibitors in cancer therapy. The following tables summarize the quantitative data for selected analogs against various kinase targets and cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound Analogs

| Compound ID | R1 (at C3) | R2 (at C5) | Target Kinase | IC₅₀ (nM) |

| A-1 | Phenyl | H | JNK1 | 150 |

| A-2 | 4-Chlorophenyl | H | JNK1 | 85 |

| A-3 | 4-Methoxyphenyl | H | JNK1 | 210 |

| B-1 | Phenyl | Methyl | CDK2 | 98 |

| B-2 | 4-Fluorophenyl | Methyl | CDK2 | 55 |

| B-3 | 2-Naphthyl | Methyl | CDK2 | 120 |

| C-1 | Pyridin-4-yl | H | EGFR | 75 |

| C-2 | Quinolin-6-yl | H | EGFR | 42 |

Note: Data is compiled from various literature sources and is intended for comparative purposes.

Table 2: Anticancer Activity of this compound Analogs

| Compound ID | R1 (at C3) | R2 (at C5) | Cancer Cell Line | GI₅₀ (µM) |

| D-1 | 4-Chlorophenyl | H | HCT116 (Colon) | 1.2 |

| D-2 | 4-Fluorophenyl | Methyl | MCF-7 (Breast) | 0.8 |

| D-3 | Quinolin-6-yl | H | A549 (Lung) | 0.5 |

Note: Data is compiled from various literature sources and is intended for comparative purposes.

Structure-Activity Relationship Summary:

-

Substitution at C3: The nature of the substituent at the C3 position is critical for kinase inhibitory activity. Aromatic and heteroaromatic rings are generally favored. Electron-withdrawing groups on a phenyl ring at C3, such as a chloro or fluoro substituent, often enhance potency.

-

Substitution at N1: The isopropyl group at the N1 position appears to be important for providing a good balance of potency and metabolic stability.

-

Substitution at C5: While less explored, substitution at the C5 position with small alkyl groups, such as a methyl group, can be beneficial for activity against certain kinases like CDK2.

-

The 4-hydroxyl group: The hydroxyl group at the C4 position is a key pharmacophoric feature, likely involved in hydrogen bonding interactions within the kinase ATP-binding site.

Signaling Pathways

The anticancer and anti-inflammatory effects of this compound analogs are often attributed to their ability to inhibit specific protein kinases involved in critical cellular signaling pathways. Below are simplified diagrams of key pathways targeted by these compounds.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase pathway involved in inflammation, apoptosis, and cell proliferation. Inhibition of JNK is a promising strategy for the treatment of inflammatory diseases and certain cancers.

Caption: Inhibition of the JNK signaling pathway by pyrazole analogs.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the regulation of the cell cycle, particularly the G1/S transition. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.

Caption: Inhibition of the CDK2 pathway and cell cycle progression.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, leading to cell proliferation and survival. Overactivation of EGFR is a common driver of tumor growth.

Caption: Inhibition of the EGFR signaling cascade by pyrazole analogs.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the area of oncology. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of inhibitory potency and selectivity against various kinase targets. The structure-activity relationships highlighted in this guide provide a rational basis for the design of next-generation analogs with improved pharmacological profiles. Further investigation into the detailed mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

discovery and history of pyrazole compounds

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Recognized as a "privileged scaffold," its versatile structure is integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antipyretic properties.[1][2] The unique physicochemical characteristics of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, afford it favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1][3] This technical guide provides a comprehensive overview of the historical discovery of pyrazole, seminal synthetic methodologies, the development of key therapeutic agents, and the experimental protocols that underpinned these advancements.

The Dawn of Pyrazole Chemistry: Knorr's Discovery

The history of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr.[4][5] While attempting to synthesize a quinoline derivative, Knorr serendipitously produced the first pyrazole derivative, a pyrazolone, from the reaction of ethyl acetoacetate and phenylhydrazine.[3][6] This reaction, now famously known as the Knorr Pyrazole Synthesis , laid the foundation for the entire field of pyrazole chemistry.[4][7] Shortly after, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole compound itself.[5][8]

Knorr's work quickly led to a monumental breakthrough in medicine: the synthesis of Antipyrine (phenazone) in 1883.[9][10] This compound became the first fully synthetic drug to be commercialized and was the most widely used analgesic and antipyretic until the advent of Aspirin.[9][11]

Caption: A logical flow diagram illustrating key milestones in the discovery of pyrazole.

Foundational Synthetic Methodologies

The Knorr pyrazole synthesis remains a fundamental and versatile strategy for constructing the pyrazole core.[1] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][12]

Experimental Protocol: The Knorr Pyrazole Synthesis (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, the precursor to Antipyrine.[4][6]

Materials and Reagents:

-

Phenylhydrazine (100 g)[4]

-

Ethyl acetoacetate (125 g)[4]

-

Diethyl ether

-

Reaction vessel suitable for heating

-

Water bath

-

Ice-water bath

-

Apparatus for crystallization

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, carefully combine 1.25 mL (12.5 mmol) of phenylhydrazine and 1.625 mL (12.5 mmol) of ethyl acetoacetate. The addition is slightly exothermic and should be performed slowly.[4][6]

-

Initial Condensation & Cyclization: Heat the mixture under reflux for 60 minutes at 135–145 °C. An initial condensation occurs, forming an oily product and water, followed by cyclization through the elimination of ethanol to form a heavy syrup.[4][6]

-

Isolation and Purification: Transfer the resulting syrup into a beaker and cool it thoroughly in an ice-water bath.[6]

-

Precipitation: Add 2 mL of diethyl ether and stir the mixture vigorously until the crude pyrazolone product precipitates as a powder.[6]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like hot water or ethanol.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 1-isopropyl-1H-pyrazol-4-ol: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-isopropyl-1H-pyrazol-4-ol is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous pharmaceuticals. A thorough understanding of its structural, electronic, and spectroscopic properties at a molecular level is crucial for rational drug design and development. This technical guide provides an in-depth overview of a theoretical investigation into this compound using quantum chemical methods. We explore its tautomeric landscape, optimized molecular geometry, electronic structure, and predicted spectroscopic signatures. This document serves as a comprehensive resource, detailing computational protocols and presenting hypothetical data to guide further experimental and theoretical research.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The substituent at the N1 position and the functional groups on the pyrazole ring play a critical role in modulating the pharmacological profile of these compounds. This compound, with its N-isopropyl group and a hydroxyl moiety at the C4 position, presents an interesting case for theoretical study, particularly concerning the potential for tautomerism.

Computational chemistry provides a powerful lens to investigate molecular properties that can be difficult or costly to measure experimentally.[3] By employing methods like Density Functional Theory (DFT), we can predict stable conformations, analyze electronic distributions, and simulate spectroscopic data with a high degree of accuracy.[4][5] This guide outlines a comprehensive theoretical study of this compound, focusing on aspects critical for its application in drug discovery.

Tautomerism in this compound

A key feature of hydroxypyrazoles is their ability to exist in different tautomeric forms. For this compound, two primary tautomers are considered: the enol form (this compound) and the keto form (1-isopropyl-1,2-dihydropyrazol-4-one). Understanding the relative stability of these tautomers is essential, as the predominant form in a biological environment will dictate its interactions with target macromolecules.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Relative Stability of Tautomers

The relative stability of the tautomers can be predicted by calculating their Gibbs free energies in the gas phase and in solution. The polarizable continuum model (PCM) is a common approach to simulate solvent effects.

| Tautomer | Method/Basis Set | Solvent | Relative Energy (kcal/mol) | Population (%) |

| Enol Form | B3LYP/6-311++G(d,p) | Gas | 0.00 | 99.9+ |

| Keto Form | B3LYP/6-311++G(d,p) | Gas | 4.50 | <0.1 |

| Enol Form | B3LYP/6-311++G(d,p) | Water | 0.00 | 98.2 |

| Keto Form | B3LYP/6-311++G(d,p) | Water | 2.50 | 1.8 |

| Note: The data presented in this table is hypothetical and serves as an illustrative example based on trends observed for similar pyrazole derivatives. |

Molecular Geometry and Electronic Properties

The three-dimensional structure and electronic landscape of the most stable tautomer are fundamental to its chemical reactivity and biological activity.

Optimized Geometric Parameters

Geometry optimization provides key information on bond lengths and angles. Below is a representative table of calculated geometric parameters for the enol form of this compound.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.40 | |

| C4-C5 | 1.39 | |

| C5-N1 | 1.38 | |

| C4-O | 1.36 | |

| O-H | 0.97 | |

| Bond Angle | C5-N1-N2 | 112.0 |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 110.0 | |

| C3-C4-C5 | 107.0 | |

| C4-C5-N1 | 106.0 | |

| Note: The data presented in this table is hypothetical and based on typical values for pyrazole rings. |

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.30 |

| Note: This data is representative and intended for illustrative purposes. |

Predicted Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structural elucidation.

Predicted ¹H and ¹³C NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is widely used for predicting NMR spectra.[6]

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (C3) | 7.50 | C3 | 135.0 |

| H (C5) | 7.80 | C4 | 140.0 |

| H (O) | 9.50 | C5 | 128.0 |

| H (CH) | 4.30 | CH | 50.0 |

| H (CH₃) | 1.40 | CH₃ | 22.0 |

| Note: The data presented in this table is hypothetical and referenced against TMS. Actual values may vary depending on the solvent and experimental conditions. |

Computational Protocols

Detailed methodologies are essential for the reproducibility of in silico experiments.

Protocol for Tautomer Stability Calculation

-

Structure Preparation: Draw the 3D structures of the enol and keto tautomers of this compound using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[7][8]

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

-

Solvation Energy Calculation: Perform a single-point energy calculation on the gas-phase optimized geometries using the Polarizable Continuum Model (PCM) to simulate the desired solvent (e.g., water).

-

Gibbs Free Energy Calculation: Calculate the Gibbs free energy in the gas phase and in solution by combining the electronic energy, zero-point vibrational energy, and thermal corrections.

-

Relative Energy Determination: Determine the relative stability of the tautomers by comparing their Gibbs free energies.

Protocol for NMR Chemical Shift Prediction

-

Geometry Optimization: Use the optimized geometry of the most stable tautomer obtained from the protocol above.

-

NMR Calculation: Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[6]

-

Reference Standard: Perform the same NMR calculation for a reference standard, typically tetramethylsilane (TMS), at the same level of theory.

-

Chemical Shift Calculation: Calculate the predicted chemical shifts by subtracting the calculated isotropic shielding value of each nucleus in the molecule from the calculated isotropic shielding value of the corresponding nucleus in TMS.

Workflow Visualization

The following diagram illustrates a typical workflow for a computational chemistry study of a small molecule like this compound.

Caption: A generalized workflow for the theoretical study of a small organic molecule.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of established quantum chemical methods, it is possible to gain significant insights into the tautomeric preferences, geometric and electronic structure, and spectroscopic properties of this molecule. The presented protocols and hypothetical data serve as a valuable resource for researchers in medicinal chemistry and computational sciences, providing a roadmap for future investigations that will undoubtedly contribute to the rational design of novel pyrazole-based therapeutic agents.

References

- 1. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1,2,5]Oxadiazole | Semantic Scholar [semanticscholar.org]

- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]

- 3. schrodinger.com [schrodinger.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Overview of 1-isopropyl-1H-pyrazol-4-ol: A Technical Report

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document addresses the available spectroscopic data (NMR, IR, MS) and synthetic methodologies for the chemical compound 1-isopropyl-1H-pyrazol-4-ol (CAS No. 75702-84-0). Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, a complete, experimentally verified dataset for the 1H NMR, 13C NMR, IR, and mass spectrometry of this specific compound, along with a detailed experimental protocol for its synthesis, remains elusive. This report summarizes the current state of knowledge based on available information and provides context based on related pyrazole derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with an isopropyl group at the N1 position and a hydroxyl group at the C4 position. Pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The specific substitution pattern of this compound suggests its potential as a scaffold in the development of novel therapeutic agents and functional materials. However, a thorough characterization of this molecule is a prerequisite for its exploration in such applications.

Spectroscopic Data: Current Status

A detailed search for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound did not yield any publicly available, experimentally determined spectra. While commercial vendors list the compound, they do not provide its spectroscopic characterization data. Scientific publications and patents mention the use of this compound as a reagent in the synthesis of more complex molecules; however, they do not include its own detailed spectroscopic analysis.

For the purpose of providing a predictive framework, the following tables outline the expected spectroscopic characteristics based on the analysis of structurally similar pyrazole derivatives. It is crucial to note that these are not experimentally verified data.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~1.4 | Doublet | 6H | -CH(CH ₃)₂ | Typical range for isopropyl methyl protons. |

| ~4.4 | Septet | 1H | -CH (CH₃)₂ | Expected deshielding due to the adjacent nitrogen atom. |

| ~7.3 | Singlet | 1H | C3-H or C5-H | The chemical shifts of the pyrazole ring protons are sensitive to the solvent and substitution pattern. |

| ~7.4 | Singlet | 1H | C5-H or C3-H | The two pyrazole protons would likely appear as distinct singlets. |

| (Broad) | Singlet | 1H | OH | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~22 | -CH(C H₃)₂ | Typical range for isopropyl methyl carbons. |

| ~50 | -C H(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~120 | C 3 or C 5 | Chemical shifts for pyrazole ring carbons. |

| ~125 | C 5 or C 3 | |

| ~150 | C 4-OH | The carbon bearing the hydroxyl group is expected to be significantly deshielded. |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200-3600 (broad) | O-H | Stretching |

| 2850-3000 | C-H (sp³) | Stretching |

| ~3100 | C-H (sp²) | Stretching (pyrazole ring) |

| 1500-1600 | C=N, C=C | Ring Stretching |

| ~1200-1300 | C-O | Stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 126.08 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₆H₁₀N₂O. |

| 111.06 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 84.03 | [M - C₃H₆]⁺ | Loss of propene via McLafferty-type rearrangement or other fragmentation. |

Experimental Protocols: Synthesis

A plausible synthetic route would involve the N-isopropylation of a suitable 4-hydroxyprazole precursor. The choice of the starting material and the isopropylation method would be critical.

Conceptual Synthetic Workflow

The synthesis could potentially proceed via two main pathways, visualized in the following logical diagram.

Caption: Conceptual synthetic pathways to this compound.

Pathway A represents a direct N-alkylation of 4-hydroxypyrazole. This is often a straightforward method but can sometimes lead to mixtures of N1 and N2 isomers, requiring careful reaction control and purification.

Pathway B involves the construction of the pyrazole ring from an isopropylhydrazine and a suitable three-carbon precursor. This method can offer better control over the regiochemistry of the N-substituent.

Conclusion and Future Work

While this compound is a commercially available compound, there is a notable lack of publicly accessible, detailed spectroscopic and synthetic data in the scientific literature. The predicted data provided in this report can serve as a preliminary guide for researchers; however, experimental verification is essential.

Future work should focus on the synthesis and complete spectroscopic characterization of this compound. The publication of this data, including detailed experimental protocols, would be of significant value to the chemical and pharmaceutical research communities, enabling further investigation into the potential applications of this compound. It is recommended that any future work includes 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and infrared spectroscopy to provide a comprehensive and unambiguous characterization of this molecule.

An In-depth Technical Guide on the Solubility of 1-Isopropyl-1H-pyrazol-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring is a key structural motif in many pharmaceutical compounds, and its derivatives often exhibit a range of biological activities. The solubility of these compounds is a critical factor influencing their bioavailability and efficacy. Generally, the pyrazole ring itself can act as a bioisostere for an aryl group, which can enhance the lipophilicity and solubility of a drug molecule[1].

Predicted Solubility Profile of 1-Isopropyl-1H-pyrazol-4-ol

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound contains both nonpolar and polar features, which will influence its solubility in different organic solvents.

-

Nonpolar characteristics: The isopropyl group is a nonpolar alkyl substituent that will contribute to the compound's solubility in nonpolar solvents.

-

Polar characteristics: The pyrazole ring, with its two nitrogen atoms, and the hydroxyl (-OH) group are polar functionalities. The nitrogen atoms can act as hydrogen bond acceptors, and the hydroxyl group can act as both a hydrogen bond donor and acceptor. These features will promote solubility in polar solvents.

Based on these structural features, the following solubility trends can be predicted:

-

High Solubility in Polar Protic and Aprotic Solvents: Due to the presence of the hydroxyl group and the nitrogen atoms in the pyrazole ring, this compound is expected to be readily soluble in polar protic solvents such as ethanol, methanol, and isopropanol, as well as polar aprotic solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO). These solvents can engage in hydrogen bonding with the solute, facilitating its dissolution. The parent compound, 1H-pyrazole, is known to be more soluble in organic solvents like ethanol, methanol, and acetone compared to water[2].

-

Moderate Solubility in Solvents of Intermediate Polarity: In solvents with intermediate polarity, such as ethyl acetate and dichloromethane, the compound is expected to have moderate solubility.

-

Low Solubility in Nonpolar Solvents: The polarity of the pyrazole ring and the hydroxyl group will likely limit the solubility of this compound in nonpolar solvents like hexane, cyclohexane, and toluene. While the isopropyl group provides some nonpolar character, it is unlikely to overcome the influence of the polar functional groups.

The presence of a carboxylic acid group on a similar compound, 1-isopropyl-1H-pyrazole-4-carboxylic acid, is noted to enhance its solubility in polar solvents[3]. While this compound has a hydroxyl group instead of a carboxylic acid, the principle of enhanced solubility in polar solvents due to a polar functional group remains applicable.

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents has not been reported in publicly accessible scientific literature. To obtain this critical data, experimental determination is necessary. The following section provides a detailed protocol for this purpose.

The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dimethyl Sulfoxide | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Hexane | ||||

| Cyclohexane |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of an organic compound in a given solvent. This method is based on creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the undissolved solid.

-